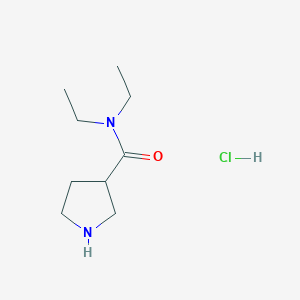Pyrrolidine-3-carboxylic acid diethylamide HCl
CAS No.: 591781-14-5
Cat. No.: VC2903213
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 591781-14-5 |
|---|---|
| Molecular Formula | C9H19ClN2O |
| Molecular Weight | 206.71 g/mol |
| IUPAC Name | N,N-diethylpyrrolidine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O.ClH/c1-3-11(4-2)9(12)8-5-6-10-7-8;/h8,10H,3-7H2,1-2H3;1H |
| Standard InChI Key | WIFDJLXAQYBDHH-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1CCNC1.Cl |
| Canonical SMILES | CCN(CC)C(=O)C1CCNC1.Cl |
Introduction
Chemical Identity and Structure
Pyrrolidine-3-carboxylic acid diethylamide hydrochloride (CAS No. 591781-14-5) is a derivative of pyrrolidine-3-carboxylic acid, commonly known as beta-proline. The compound features a pyrrolidine ring with a carboxylic acid group at the 3-position that has been converted to a diethylamide functionality, and is present as a hydrochloride salt. This structural arrangement confers distinctive chemical and biological properties that differentiate it from related compounds .
Basic Chemical Properties
Table 1: Chemical Identity and Properties of Pyrrolidine-3-carboxylic acid diethylamide HCl
| Property | Value |
|---|---|
| Chemical Name | Pyrrolidine-3-carboxylic acid diethylamide hydrochloride |
| CAS Registry Number | 591781-14-5 |
| Molecular Formula | C₉H₁₉ClN₂O |
| Molecular Weight | 206.71 g/mol |
| SMILES Notation | O=C(C1CNCC1)N(CC)CC.[H]Cl |
| Structural Classification | Beta-proline derivative |
The compound's structure incorporates a pyrrolidine ring system with a diethylamide group attached at the 3-position. This amide bond formation represents a significant modification to the parent beta-proline structure, converting the carboxylic acid functionality into a tertiary amide .
Relationship to Beta-Proline Derivatives
Pyrrolidine-3-carboxylic acid diethylamide hydrochloride belongs to the broader family of beta-proline derivatives. These compounds have garnered significant attention in pharmaceutical research and medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Market Context and Significance
The global proline market, which encompasses various derivatives including beta-proline compounds, was valued at approximately USD 268 million as of recent assessments, with projections indicating growth to USD 363 million at a compound annual growth rate (CAGR) of 5.2%. This market trajectory underscores the commercial and scientific importance of compounds within this chemical space .
Pyrrolidine-3-carboxylic acid derivatives serve multiple functions across industries:
-
As bioactive compounds in pharmaceutical formulations
-
As catalysts for various chemical transformations
Synthetic Approaches
The synthesis of pyrrolidine-3-carboxylic acid diethylamide hydrochloride builds upon innovative approaches developed for beta-proline derivatives. Traditional synthetic methods for related compounds have historically been characterized by time-consuming procedures and complex reaction pathways, limiting their accessibility and application .
Modern Synthetic Methodology
Recent advances in synthetic methodology have yielded more efficient approaches to pyrrolidine-3-carboxylic acid derivatives. Of particular note is the development of a streamlined two-step synthesis protocol that operates under mild conditions .
Key features of this improved synthetic approach include:
-
Shortened reaction pathways requiring only two synthetic steps
-
Operation at lower temperatures, reducing energy requirements and side reactions
-
Use of readily available starting materials, enhancing accessibility
-
High stereoselectivity, yielding products with defined spatial configurations
Organocatalytic Approach
The synthesis employs organocatalytic Michael reactions utilizing commercially accessible enoates and nitroalkanes as key starting materials. This approach represents a significant advancement in accessing pyrrolidine-3-carboxylic acid derivatives, including the diethylamide hydrochloride variant .
The reaction sequence typically involves:
-
An organocatalyzed Michael addition
-
Subsequent transformations to introduce the diethylamide functionality
-
Conversion to the hydrochloride salt for stability and isolation
Applications in Medicinal Chemistry
Pyrrolidine-3-carboxylic acid diethylamide hydrochloride and related compounds have demonstrated potential across multiple therapeutic areas, making them valuable targets for pharmaceutical research and development .
Pharmaceutical Applications
The compound's structural features make it potentially valuable in several pharmaceutical contexts:
-
Enzyme inhibition: The pyrrolidine scaffold is known to confer inhibitory activity against various enzyme systems, with the diethylamide functionality potentially modulating binding affinity and selectivity profiles
-
Drug discovery: As a structurally defined building block, the compound may serve as a starting point for medicinal chemistry campaigns aimed at developing novel therapeutic agents
-
Structure-activity relationship studies: The compound's defined stereochemistry allows for exploration of spatial requirements in drug-target interactions
Structural Comparisons with Related Compounds
Pyrrolidine-3-carboxylic acid diethylamide hydrochloride represents one member of a broader family of structurally related compounds. Understanding these relationships provides context for its chemical behavior and potential applications.
Parent Compound Relationship
The parent compound, pyrrolidine-3-carboxylic acid (CAS: 59378-87-9), serves as the foundational structure from which the diethylamide derivative is synthesized. This relationship is significant as it influences both physical properties and biological activities .
Key differences include:
-
Increased lipophilicity in the diethylamide derivative
-
Modified hydrogen bonding capabilities
-
Altered pharmacokinetic properties
Comparison with Other Derivatives
The scientific literature describes numerous pyrrolidine-3-carboxylic acid derivatives that differ in their substitution patterns and functional group modifications. Notable related compounds include:
-
(S)-Pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1124369-40-9), which features defined stereochemistry at the 3-position
-
Pyrrolidine-3-carboxylic acid hydrochloride (CAS: 953079-94-2), the direct salt form of the parent acid
-
1-Boc-3-pyrrolidinecarboxylic acid, which incorporates a tert-butyloxycarbonyl protecting group on the pyrrolidine nitrogen
Research Applications and Utilization
Pyrrolidine-3-carboxylic acid diethylamide hydrochloride has potential applications across multiple research domains, extending beyond traditional pharmaceutical development.
Synthetic Chemistry Applications
In synthetic chemistry, the compound may serve several functions:
-
As a building block for more complex molecular architectures
-
As a model compound for studying amide bond formations
-
As a substrate for exploring further chemical transformations
Use in Chemical Research
The well-defined structure and stereospecific configuration make this compound valuable in various research contexts:
-
Structure-activity relationship studies
-
Computational modeling validations
-
Pharmacophore development
Reaction Examples
Research involving related pyrrolidine compounds demonstrates their versatility in chemical transformations. For example, pyrrolidine-3-carboxylic acid has been employed in reactions with various substrates including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume